molecular formula C10H10F2O3 B11795115 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane

2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane

Cat. No.: B11795115
M. Wt: 216.18 g/mol
InChI Key: HGHVKEVZFZSIJN-UHFFFAOYSA-N
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Description

2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring and a difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 2,3-difluorophenol with epichlorohydrin in the presence of a base, followed by cyclization to form the dioxolane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The difluorophenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane is unique due to its combination of a dioxolane ring and a difluorophenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

2-[(2,3-difluorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H10F2O3/c11-7-2-1-3-8(10(7)12)15-6-9-13-4-5-14-9/h1-3,9H,4-6H2

InChI Key

HGHVKEVZFZSIJN-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=C(C(=CC=C2)F)F

Origin of Product

United States

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